![molecular formula C21H23NO4S B2950971 3-((4-ethoxyphenyl)sulfonyl)-6-methyl-1-propylquinolin-4(1H)-one CAS No. 899214-35-8](/img/structure/B2950971.png)
3-((4-ethoxyphenyl)sulfonyl)-6-methyl-1-propylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-ethoxyphenyl)sulfonyl)-6-methyl-1-propylquinolin-4(1H)-one, also known as E-3174, is a quinolone derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has shown promising results in various studies, making it a subject of interest for researchers in the field of medicinal chemistry.
Wirkmechanismus
Target of Action
Based on the structure of the compound, it can be inferred that it may interact with proteins or enzymes that have affinity for aromatic compounds .
Mode of Action
The compound, being an aromatic compound, can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring . This interaction with its targets can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Given its potential to interact with proteins or enzymes, it can be inferred that it may affect various biochemical pathways depending on the specific targets it interacts with .
Result of Action
These effects would depend on the specific targets the compound interacts with and the biochemical pathways it affects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity and stability might be affected by the pH of the environment . Additionally, the presence of other molecules could influence the compound’s efficacy through competitive or non-competitive interactions .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-((4-ethoxyphenyl)sulfonyl)-6-methyl-1-propylquinolin-4(1H)-one is its potent inhibitory activity against ACE, which makes it a potential candidate for the development of antihypertensive drugs. However, one of the limitations of 3-((4-ethoxyphenyl)sulfonyl)-6-methyl-1-propylquinolin-4(1H)-one is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on 3-((4-ethoxyphenyl)sulfonyl)-6-methyl-1-propylquinolin-4(1H)-one. One possible direction is the development of more efficient synthesis methods for this compound, which could increase its availability and reduce its cost. Another potential direction is the investigation of its potential applications in the treatment of other diseases, such as heart failure and diabetes. Furthermore, the development of 3-((4-ethoxyphenyl)sulfonyl)-6-methyl-1-propylquinolin-4(1H)-one analogs with improved pharmacokinetic and pharmacodynamic properties could lead to the discovery of more potent and selective ACE inhibitors.
Synthesemethoden
The synthesis of 3-((4-ethoxyphenyl)sulfonyl)-6-methyl-1-propylquinolin-4(1H)-one involves a multi-step process that starts with the reaction of 4-ethoxyaniline with 2-chloro-6-methylpyridine-3-carbaldehyde to form the corresponding imine. This intermediate is then reacted with sodium hydride and 1-bromo-3-methylbutane to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
3-((4-ethoxyphenyl)sulfonyl)-6-methyl-1-propylquinolin-4(1H)-one has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit potent inhibitory activity against angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. This makes 3-((4-ethoxyphenyl)sulfonyl)-6-methyl-1-propylquinolin-4(1H)-one a potential candidate for the development of antihypertensive drugs.
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-6-methyl-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-4-12-22-14-20(21(23)18-13-15(3)6-11-19(18)22)27(24,25)17-9-7-16(8-10-17)26-5-2/h6-11,13-14H,4-5,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFLKWFABLSNDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.